Welcome to the BenchChem Online Store!
molecular formula C6H4FNO2 B1296461 2-Fluoroisonicotinic acid CAS No. 402-65-3

2-Fluoroisonicotinic acid

Cat. No. B1296461
M. Wt: 141.1 g/mol
InChI Key: JMPFWDWYGOWUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08524911B2

Procedure details

Synthesized as intermediate 1 by reacting 15.7 mmol of 2-chloro-4-iodoaniline with 23.55 mmol 2-fluoroisonicotinic acid. LC/MS [(5.9 min; 376 (M+1)].
Quantity
15.7 mmol
Type
reactant
Reaction Step One
Quantity
23.55 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[C:7]([I:9])[CH:6]=[CH:5][C:3]=1[NH2:4].F[C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][N:19]=1)[C:14]([OH:16])=[O:15]>>[Cl:1][C:2]1[CH:8]=[C:7]([I:9])[CH:6]=[CH:5][C:3]=1[NH:4][C:17]1[CH:18]=[N:19][CH:11]=[CH:12][C:13]=1[C:14]([OH:16])=[O:15]

Inputs

Step One
Name
Quantity
15.7 mmol
Type
reactant
Smiles
ClC1=C(N)C=CC(=C1)I
Step Two
Name
Quantity
23.55 mmol
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CN1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized as intermediate 1
CUSTOM
Type
CUSTOM
Details
5.9 min
Duration
5.9 min

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC(=C1)I)NC1=C(C(=O)O)C=CN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.